molecular formula C8H11N3O3 B11738543 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid

2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11738543
M. Wt: 197.19 g/mol
InChI Key: JKJAEJSWEOLHJR-UHFFFAOYSA-N
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Description

2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that features a pyrazole ring substituted with a dimethylcarbamoyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3-(dimethylcarbamoyl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylcarbamoyl)-1H-pyrazole: A precursor in the synthesis of 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid.

    Pyrazole-1-acetic acid: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the dimethylcarbamoyl group and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[3-(dimethylcarbamoyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C8H11N3O3/c1-10(2)8(14)6-3-4-11(9-6)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

JKJAEJSWEOLHJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C=C1)CC(=O)O

Origin of Product

United States

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